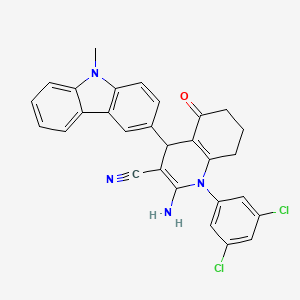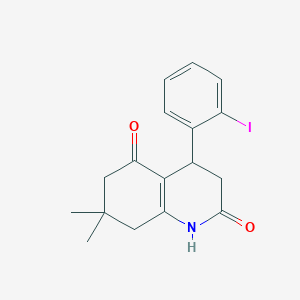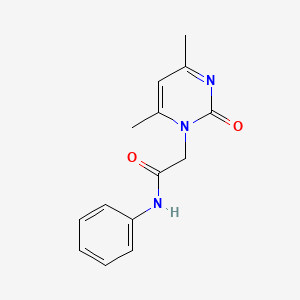![molecular formula C18H19BrN2O3 B4689310 5-bromo-2-methoxy-3-methyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B4689310.png)
5-bromo-2-methoxy-3-methyl-N-[3-(propionylamino)phenyl]benzamide
Übersicht
Beschreibung
5-bromo-2-methoxy-3-methyl-N-[3-(propionylamino)phenyl]benzamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
Wissenschaftliche Forschungsanwendungen
5-bromo-2-methoxy-3-methyl-N-[3-(propionylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications. One of the key areas of research has been its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a transcription factor that plays a critical role in inflammation.
Another area of research has been the anti-cancer properties of this compound. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
In addition to its anti-inflammatory and anti-cancer properties, this compound has also been found to exhibit neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress and reduce inflammation in the brain, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 5-bromo-2-methoxy-3-methyl-N-[3-(propionylamino)phenyl]benzamide is complex and involves multiple pathways. One of the key targets of this compound is the NF-κB pathway, which plays a critical role in inflammation and cancer. This compound has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.
This compound has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that play a critical role in gene expression. By inhibiting HDAC activity, this compound can alter the expression of genes involved in inflammation, cancer, and neurodegeneration.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of inflammatory cytokines, reduce the activation of NF-κB, and induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce inflammation in animal models of arthritis and colitis, inhibit tumor growth in animal models of cancer, and protect neurons from oxidative stress in animal models of neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-bromo-2-methoxy-3-methyl-N-[3-(propionylamino)phenyl]benzamide is its specificity for HDACs and NF-κB, which makes it a valuable tool for studying the role of these pathways in disease. This compound is also relatively stable and can be easily synthesized in the laboratory.
One of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. This compound is also relatively expensive and may not be readily available in some laboratories.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-2-methoxy-3-methyl-N-[3-(propionylamino)phenyl]benzamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of research is the identification of the molecular targets of this compound, which could provide insights into the mechanisms underlying its anti-inflammatory, anti-cancer, and neuroprotective effects.
Another area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. This could potentially enhance its therapeutic efficacy and reduce its toxicity.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising candidate for the treatment of a range of diseases. Further research is needed to fully understand its mechanisms of action and to develop more potent and selective analogs.
Eigenschaften
IUPAC Name |
5-bromo-2-methoxy-3-methyl-N-[3-(propanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-4-16(22)20-13-6-5-7-14(10-13)21-18(23)15-9-12(19)8-11(2)17(15)24-3/h5-10H,4H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYMTFMJYNGOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C(=CC(=C2)Br)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(5-chloro-2-methylphenyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4689231.png)

![N-[4-(benzyloxy)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4689257.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4689261.png)
![3-(2-chlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4689277.png)
![N-{4-[(2-ethylbutanoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B4689278.png)
![N-{[5-({2-[(4-iodophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B4689283.png)

![N-(4-chlorobenzyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4689295.png)
![1-({1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B4689303.png)
![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B4689321.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-chlorophenyl)urea](/img/structure/B4689328.png)
![2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(2-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4689330.png)